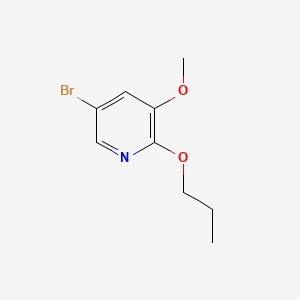

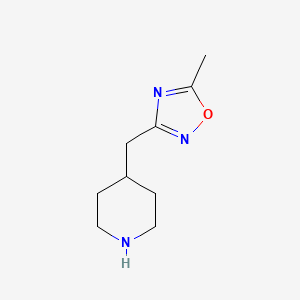

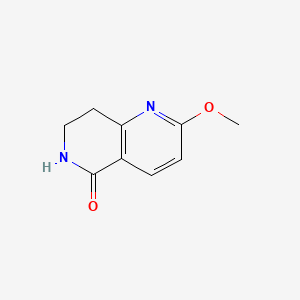

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

説明

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, also known as MDN-001, is a chemical compound with potential pharmaceutical applications. It has been synthesized and studied for its potential use in the treatment of various diseases.

科学的研究の応用

Antitumor Activity and Mechanism of Action

Research on analogs related to the structural framework of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, such as benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one derivatives, has indicated significant antitumor activity. These compounds have demonstrated submicromolar activities against various cancer cell lines, with certain esters showing pronounced effects in inhibiting tumor growth by more than 80% in in vivo evaluations. The differential activities of these compounds' enantiomers against specific cancer types highlight the importance of stereochemistry in their antitumor efficacy (Tian et al., 2014).

C-Met Kinase Inhibition

The incorporation of cyclic urea pharmacophores into the 1,6-naphthyridine framework has led to the discovery of a new class of c-Met kinase inhibitors. Structural-activity relationship (SAR) studies have identified key substituents crucial for effective Met inhibition, demonstrating the utility of the 1,6-naphthyridine motif in developing potential therapeutic agents targeting cancer and other diseases mediated by c-Met kinase (Wang et al., 2013).

Synthesis and Structural Analysis

A general synthesis approach has been developed for dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, showcasing the versatility of 7,8-dihydro-1,6-naphthyridin-5(6H)-one structures in organic synthesis. This methodology involves selective nitrile reduction and lactam ring closure, offering a straightforward route to synthesize complex molecules with potential pharmaceutical applications (Murray et al., 2023).

Structural Characterization

The structural characterization of naphthyridone derivatives has provided insight into their potential as pharmaceutical agents. For example, the crystal structure analysis of N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, a derivative of 1,6-naphthyridin-2(1H)-one, has shed light on its antiproliferative activity towards breast cancer cell lines. Such studies are crucial for understanding the molecular basis of these compounds' biological activities and for guiding the design of new therapeutic agents (Guillon et al., 2017).

特性

IUPAC Name |

2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDNWLSWDLLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)